molecular formula C11H15NO B184570 N-(3-methylphenyl)butanamide CAS No. 69833-26-7

N-(3-methylphenyl)butanamide

Cat. No. B184570
CAS RN: 69833-26-7
M. Wt: 177.24 g/mol
InChI Key: HHJVHZGGWADBKL-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)butanamide, also known as N-isobutyl-3-methoxy-4-methylphenylacetamide, is a chemical compound that belongs to the class of amides. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.

Mechanism Of Action

The mechanism of action of N-(3-methylphenyl)butanamide involves its interaction with the GABAA receptor. This compound acts as a positive allosteric modulator of the receptor, which enhances the activity of the receptor and increases the inhibitory effects of GABA. This leads to a decrease in neuronal excitability, resulting in the observed analgesic and anxiolytic effects of N-(3-methylphenyl)butanamide.

Biochemical And Physiological Effects

N-(3-methylphenyl)butanamide has been shown to exhibit analgesic and anxiolytic effects in animal models of pain and anxiety. These effects are believed to be due to the compound's interaction with the GABAA receptor, which leads to a decrease in neuronal excitability and an increase in inhibitory neurotransmission.

Advantages And Limitations For Lab Experiments

One of the advantages of using N-(3-methylphenyl)butanamide in lab experiments is its specificity for the GABAA receptor. This allows researchers to study the effects of GABA modulation on neuronal excitability and neurotransmission. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental protocols.

Future Directions

There are several potential future directions for research on N-(3-methylphenyl)butanamide. One area of research could focus on the development of novel analogs of this compound with improved solubility and pharmacokinetic properties. Another area of research could involve the exploration of the therapeutic potential of N-(3-methylphenyl)butanamide in the treatment of neurological disorders such as anxiety and chronic pain. Additionally, further studies could be conducted to elucidate the mechanism of action of this compound and its effects on other neurotransmitter systems in the brain.

Synthesis Methods

The synthesis of N-(3-methylphenyl)butanamide can be achieved through several methods. One of the most commonly used methods involves the reaction of 3-methylbenzoyl chloride with isobutylamine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure N-(3-methylphenyl)butanamide.

Scientific Research Applications

N-(3-methylphenyl)butanamide has shown potential applications in various fields of scientific research. In medicinal chemistry, this compound has been studied for its potential as an analgesic agent. Studies have shown that N-(3-methylphenyl)butanamide exhibits analgesic effects in animal models of pain, indicating its potential as a therapeutic agent for chronic pain management.
In pharmacology, N-(3-methylphenyl)butanamide has been studied for its effects on the central nervous system. Studies have shown that this compound acts as a positive allosteric modulator of the GABAA receptor, which is a major inhibitory neurotransmitter in the brain. This suggests that N-(3-methylphenyl)butanamide may have potential applications in the treatment of anxiety and other neurological disorders.

properties

CAS RN

69833-26-7

Product Name

N-(3-methylphenyl)butanamide

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

N-(3-methylphenyl)butanamide

InChI

InChI=1S/C11H15NO/c1-3-5-11(13)12-10-7-4-6-9(2)8-10/h4,6-8H,3,5H2,1-2H3,(H,12,13)

InChI Key

HHJVHZGGWADBKL-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=CC(=C1)C

Canonical SMILES

CCCC(=O)NC1=CC=CC(=C1)C

Other CAS RN

69833-26-7

Origin of Product

United States

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